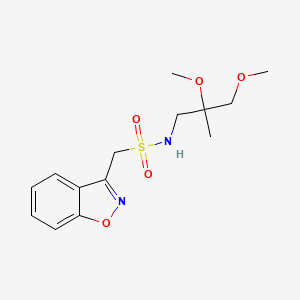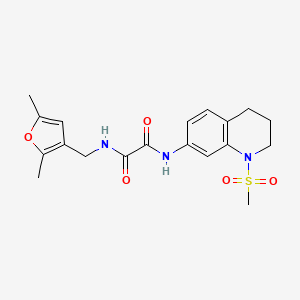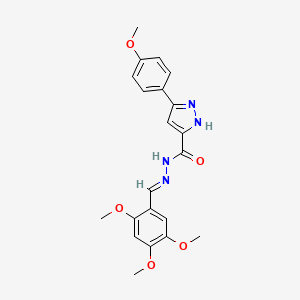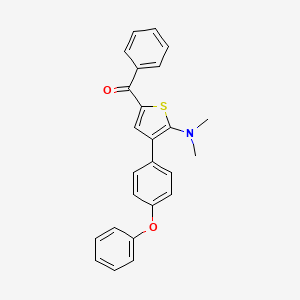
3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine” is a complex organic molecule. It contains a thiazole ring, which is a five-membered ring containing one nitrogen atom, one sulfur atom, and three carbon atoms. The thiazole ring is substituted with benzyl, 4-bromophenyl, and phenyl groups .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple aromatic rings and the heterocyclic thiazole ring. Programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, etc can produce impressive simulation visualizations .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its substituents. Some general properties can be predicted based on its structure, such as its likely insolubility in water and its potential reactivity .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- Research has elucidated on the synthesis of thiazol-2-imine derivatives, showcasing their utility in chemical synthesis. For instance, a study describes a simple, efficient one-pot, three-component procedure for synthesizing thiazol-2-imines, demonstrating the compound's relevance in constructing complex molecules through catalytic and regioselective methods (Heravi & Moghimi, 2012). Another research highlights a catalyst-free, regioselective one-pot synthesis of thiazol-2-imine derivatives in ionic liquid, underscoring the eco-friendly and efficient approach towards synthesizing these compounds (Kumar et al., 2013).
Catalytic Applications
- The compound and its derivatives have shown potential in catalysis, particularly in cross-coupling reactions. A study on hybrid thiophosphoryl–benzothiazole palladium SCN-pincer complexes illustrates how structural modifications of similar compounds influence catalytic performance in Suzuki cross-coupling, pointing towards the importance of these compounds in facilitating chemical transformations (Kozlov et al., 2011).
Potential Biological Activities
- Several studies have investigated the antimicrobial and antitumoral activities of thiazol-2-imine derivatives. For example, a synthesis of novel glycosyl thiazol-2-imines evaluated against various cancer cell lines reveals their potential as antitumoral agents, suggesting the relevance of these compounds in medicinal chemistry and drug discovery (Zhao et al., 2010). Another study focusing on the synthesis of benzimidazole derivatives containing imine function and their evaluation for antimicrobial activity further indicates the potential biomedical applications of these compounds (Kahveci et al., 2014).
Mechanism of Action
Safety and Hazards
Future Directions
The future research directions for this compound would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in biological systems .
Properties
IUPAC Name |
3-benzyl-4-(4-bromophenyl)-N-phenyl-1,3-thiazol-2-imine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17BrN2S/c23-19-13-11-18(12-14-19)21-16-26-22(24-20-9-5-2-6-10-20)25(21)15-17-7-3-1-4-8-17/h1-14,16H,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOBABJIHIKGQQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=CSC2=NC3=CC=CC=C3)C4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17BrN2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine](/img/structure/B2754700.png)
![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2754702.png)




![N-(1-cyanocyclohexyl)-N-methyl-2-[3-(1H-pyrazol-1-yl)azetidin-1-yl]acetamide](/img/structure/B2754708.png)

![N-(3-ethoxypropyl)-7-hydroxy-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2754714.png)
![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(4-phenylphenyl)methanone](/img/structure/B2754716.png)


![N-[4-(morpholin-4-yl)phenyl]benzenesulfonamide](/img/structure/B2754719.png)

